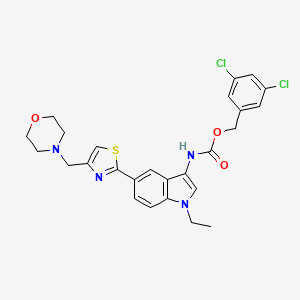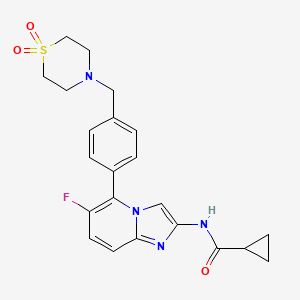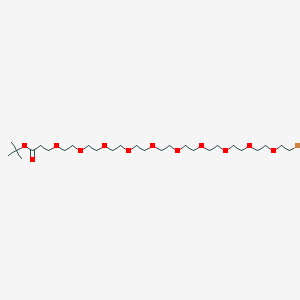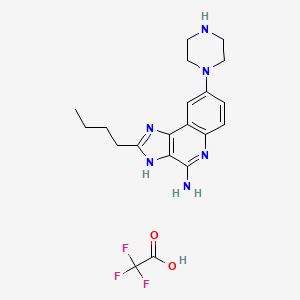
TLR7/8 agonist 4 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7/8 agonist 4 TFA is a synthetic compound that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. TLR7/8 agonists are being explored for their potential in immunotherapy, particularly in cancer treatment and vaccine adjuvants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TLR7/8 agonist 4 TFA typically involves multiple steps, including the formation of an imidazoquinoline core, followed by functionalization with various substituents. One common method involves the reaction of an imidazole derivative with an alkylating agent, followed by cyclization and further functionalization . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
TLR7/8 agonist 4 TFA undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in the synthesis of TLR7/8 agonists, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s activity .
Applications De Recherche Scientifique
TLR7/8 agonist 4 TFA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of imidazoquinoline derivatives.
Medicine: Explored as a potential immunotherapeutic agent for cancer treatment and as an adjuvant in vaccines.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
TLR7/8 agonist 4 TFA exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These transcription factors then induce the production of pro-inflammatory cytokines and type I interferons, enhancing the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: Another TLR7/8 agonist with potent immunostimulatory properties.
Gardiquimod: Similar to imiquimod but with enhanced activity.
Uniqueness
TLR7/8 agonist 4 TFA is unique due to its specific structural modifications that enhance its binding affinity and selectivity for TLR7 and TLR8. This results in a more potent immune response compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H25F3N6O2 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N6.C2HF3O2/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15;3-2(4,5)1(6)7/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23);(H,6,7) |
Clé InChI |
VYJJHACSXDTRRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
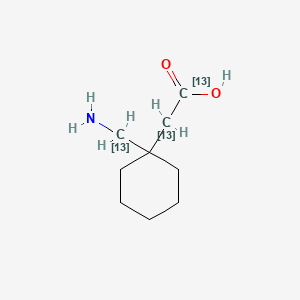



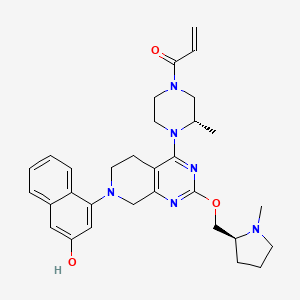
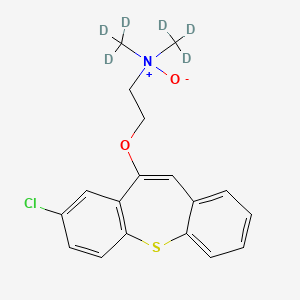
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
